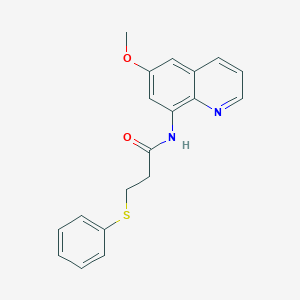![molecular formula C21H23ClF3N3O6S B2610064 Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate CAS No. 1024415-60-8](/img/structure/B2610064.png)
Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a trifluoromethyl group, a pyridine ring, a piperazine ring, and a sulfonyl group. Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are thought to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants. Trifluoromethylpyridines are known to undergo various types of reactions due to the presence of the trifluoromethyl group and the pyridine ring .Wissenschaftliche Forschungsanwendungen
Agrochemicals
Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate: and its derivatives serve as key structural motifs in agrochemicals. Specifically, trifluoromethylpyridine (TFMP) derivatives are employed for crop protection. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests, owing to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The biological activities of TFMP derivatives are attributed to the synergistic effects of the fluorine atom and the pyridine moiety. Expect further discoveries in this field as novel applications emerge .
Anti-Fibrosis Activity
In drug discovery, researchers have explored the anti-fibrosis potential of related compounds. Some derivatives displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings highlight the compound’s potential in treating fibrotic conditions .
Trifluoromethyl Group Modifications
The trifluoromethyl group in this compound plays a crucial role in modifying drug properties. For instance, the FDA-approved drug pexidartinib contains a trifluoromethyl group. Such modifications enhance drug efficacy and pharmacokinetics .
Synthetic Intermediates
Lastly, this compound serves as a valuable synthetic intermediate. Researchers use it to access other complex molecules, contributing to the development of diverse chemical libraries.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClF3N3O6S/c1-32-16-8-13(9-19(29)34-3)18(11-17(16)33-2)35(30,31)28-6-4-27(5-7-28)20-15(22)10-14(12-26-20)21(23,24)25/h8,10-12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVSBTBLHKPLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF3N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)

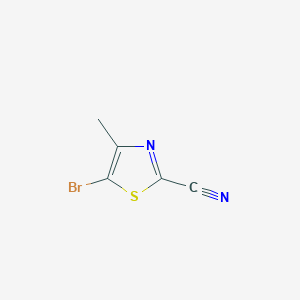
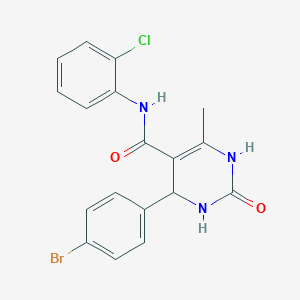
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)

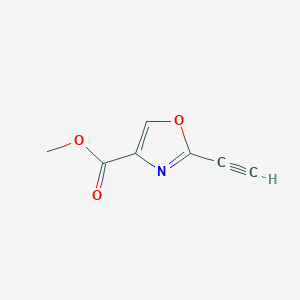

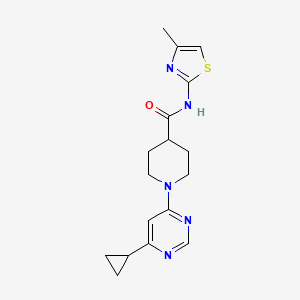
![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)
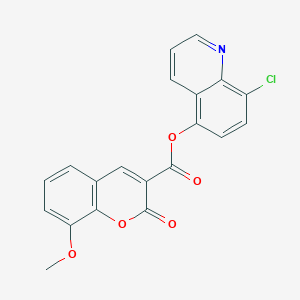
![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)
